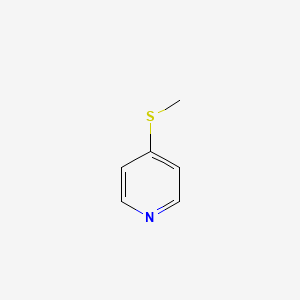

4-(Methylthio)pyridine

説明

Contextualization of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, representing a significant class of heterocyclic compounds with broad-ranging applications. researchgate.netopenaccessjournals.com These six-membered aromatic rings containing one nitrogen atom are fundamental building blocks in medicinal chemistry, materials science, and organic synthesis. researchgate.netnih.gov The inherent polarity and potential for structural modification make pyridine scaffolds highly sought after in drug discovery, where they can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

The versatility of the pyridine ring allows for its incorporation into a diverse array of molecular frameworks, leading to the development of new drugs and functional materials. researchgate.netnih.gov Pyridine derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals, including insecticides, fungicides, and herbicides. researchgate.net In medicinal chemistry, the pyridine nucleus is a common feature in drugs with a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netrsc.org The ability to easily functionalize the pyridine ring enables chemists to fine-tune the electronic and steric properties of molecules, thereby optimizing their therapeutic efficacy and minimizing adverse effects. openaccessjournals.comnih.gov

Academic Significance of Sulfur-Containing Heterocycles in Synthetic and Materials Science

Sulfur-containing heterocycles are a significant category of compounds that have garnered considerable attention in synthetic and materials science. bookpi.org These compounds, which feature at least one sulfur atom within a cyclic structure, exhibit a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities. bookpi.orgnih.gov The inclusion of sulfur in a heterocyclic system imparts unique physicochemical properties and reactivity compared to their carbocyclic and nitrogen-containing counterparts. openmedicinalchemistryjournal.com

In the realm of synthetic chemistry, elemental sulfur is recognized as an excellent and readily available sulfur source for the creation of these heterocycles. sioc-journal.cn The development of synthetic strategies, including solid-phase synthesis, has expanded the accessibility and diversity of sulfur-containing heterocyclic compounds. tandfonline.com This has been crucial for exploring their potential in various applications. In materials science, these heterocycles are utilized as building blocks for novel polymers and molecular devices. sioc-journal.cnontosight.ai Their distinct electronic properties make them valuable components in the design of functional materials with specific optical, electronic, or biological functions. The ongoing research into sulfur-containing heterocycles continues to uncover new synthetic methodologies and applications, highlighting their importance in advancing both chemical synthesis and materials science.

Current Research Landscape of 4-(Methylthio)pyridine and Related Molecular Systems

This compound, a pyridine derivative featuring a methylthio group at the 4-position, is a compound of growing interest in the scientific community. ontosight.ai Its unique structure, combining the aromatic pyridine ring with a sulfur-containing substituent, opens up diverse avenues for research and application. ontosight.aiontosight.ai Current research on this compound and its related molecular systems spans various fields, including medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry, pyridine derivatives are explored for their potential biological activities, and the presence of the methylthio group in this compound can influence its interactions with biological targets. ontosight.aiontosight.ai For instance, derivatives of methylthiopyridine have been investigated for their potential anticancer properties.

In materials science, this compound serves as a valuable building block for the synthesis of new polymers and functional materials. ontosight.ai Its derivatives are also used as ligands in coordination chemistry, where the sulfur and nitrogen atoms can coordinate with metal ions to form complex structures with potential catalytic or photoluminescent properties. ontosight.airesearchgate.net For example, ligands incorporating the 4-(methylthio)phenyl group have been used in the preparation of ruthenium and palladium complexes, which are studied for their electronic and single-molecule conductance properties. acs.orgcsic.es

The synthesis of this compound can be achieved through several methods, such as the reaction of 4-chloropyridine (B1293800) with sodium methanethiolate (B1210775) or the reaction of pyridine-4-thiol (B7777008) with methyl iodide. ontosight.ai The reactivity of the methylthio group, which can be oxidized to a sulfoxide (B87167) or sulfone, further expands the synthetic utility of this compound. The ongoing investigation into this compound and its analogues continues to reveal new synthetic routes and applications, underscoring its significance in contemporary chemical research.

Properties of this compound

| Property | Value |

| Molecular Formula | C6H7NS |

| Molecular Weight | 127.19 g/mol |

| Boiling Point | 220-222°C |

| Melting Point | 32-35°C |

| Density | 1.16 g/cm³ |

| pKa (conjugated acid) | 5.96 |

| Solubility | Soluble in water, ethanol (B145695), and most organic solvents |

This table contains data for this compound. ontosight.ai

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHSSZMKKXPBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177105 | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-72-2 | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Methylthio Pyridine and Analogues

Established Synthetic Routes and Preparation Methods

The construction of the 4-(methylthio)pyridine scaffold and its more complex analogues relies on a foundation of well-established synthetic organic reactions. These methods include nucleophilic substitution to introduce the key methylthio group and multistep sequences to build more elaborate molecular architectures.

Nucleophilic Substitution Reactions in Pyridine (B92270) Synthesis

Nucleophilic substitution is a cornerstone for the synthesis of this compound. This approach typically involves the reaction of a pyridine ring bearing a suitable leaving group at the 4-position with a source of the methylthio nucleophile. For instance, 4-halopyridines, such as 4-iodopyridine, readily react with sodium thiomethoxide (NaSMe) to yield this compound. sci-hub.se These reactions are often performed in polar aprotic solvents like N-methylpyrrolidone (NMP) or hexamethylphosphoramide (B148902) (HMPA) and can be significantly accelerated using microwave irradiation, reducing reaction times from hours to mere minutes. sci-hub.se

The efficiency of these substitution reactions can be influenced by the nature of the halogen on the pyridine ring. While 2-iodopyridine (B156620) reacts quantitatively with sodium thiomethoxide, other halogens can also be displaced. sci-hub.se The reactivity of halopyridines towards nucleophiles can be modulated by the presence of other substituents on the ring. For instance, the introduction of a trialkylsilyl group at the 3- or 5-position of a 2,4-dihalopyridine can direct nucleophilic attack to the 2- or 6-position, overriding the typical preference for substitution at the 4-position. researchgate.net

In the synthesis of more complex structures, such as 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine derivatives, the methylthio group is often introduced via nucleophilic substitution on a brominated precursor using sodium thiomethoxide in a solvent like DMF or DMSO. This thioetherification step is a critical part of a multistep sequence.

Multistep Chemical Reactions for Complex Structures

The synthesis of more complex analogues of this compound often necessitates multistep reaction sequences. These synthetic pathways allow for the construction of intricate molecular frameworks with specific substitution patterns. For example, the synthesis of 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine involves the assembly of the pyridine core followed by the introduction of the various substituents through methods like cross-coupling and nucleophilic substitution reactions. ontosight.ai

Similarly, the preparation of 4-amino-2-(methylthio)pyridine (B3029223) involves multistep processes that may include nucleophilic substitution or coupling reactions. The synthesis of derivatives like 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is achieved through a stepwise pathway that begins with the formation of 4-(methylthio)phenylacetonitrile (B1302252) via nucleophilic substitution, followed by a condensation reaction with a 6-methylnicotinic ester. vulcanchem.com

Furthermore, the synthesis of pyrimidine (B1678525) analogues, such as 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines, can be accomplished through one-pot, multi-step reactions involving Sonogashira couplings of amines, terminal alkynes, and a dihalopyrimidine precursor. tandfonline.com These multistep strategies provide the versatility needed to create a wide array of complex heterocyclic compounds with tailored properties.

Functionalization and Derivatization Strategies of the Methylthio Moiety

The methylthio group in this compound and its analogues is not merely a static substituent; it serves as a versatile handle for further chemical transformations. These modifications, including oxidation, reduction, and substitution, allow for the fine-tuning of the molecule's electronic and steric properties.

Controlled Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom of the methylthio group is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. This transformation is a common strategy for modifying the properties of the parent compound. The oxidation can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide, often in the presence of a catalyst, is a common reagent for this purpose. researchgate.net Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective for oxidizing the methylthio group to its sulfonyl derivative. organic-chemistry.org

The degree of oxidation can often be controlled by the reaction conditions. Mild conditions may favor the formation of the sulfoxide (B87167), while more forcing conditions or a higher stoichiometry of the oxidant can lead to the sulfone. rsc.org For example, in the oxidation of sulfides, using a zinc catalyst with hydrogen peroxide can be tuned to selectively produce either the sulfoxide or the sulfone. rsc.org The oxidation of the methylthio group significantly alters the electronic properties of the molecule, with the sulfone group being a strong electron-withdrawing group. ontosight.ai

Table 1: Oxidation of Methylthio Group

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound Analogue | Hydrogen peroxide | 4-(Methylsulfinyl)pyridine Analogue or 4-(Methylsulfonyl)pyridine Analogue | , researchgate.net |

| This compound Analogue | m-Chloroperbenzoic acid (m-CPBA) | 4-(Methylsulfonyl)pyridine Analogue | organic-chemistry.org |

| Sulfide (B99878) | Zinc catalyst, Hydrogen peroxide | Sulfoxide or Sulfone | rsc.org |

Reductive Transformations and Hydrogenation Studies

While oxidation of the methylthio group is a common transformation, reductive processes involving the pyridine core are also of significant interest. The hydrogenation of pyridine derivatives to the corresponding piperidines is a fundamental transformation in organic synthesis, as piperidines are prevalent scaffolds in pharmaceuticals. mdpi.comliverpool.ac.uk This reduction typically requires a catalyst, often a transition metal like rhodium or cobalt, and can be carried out under various conditions of temperature and pressure. mdpi.comliverpool.ac.uk

Recent advancements have focused on developing milder and more selective hydrogenation methods. For example, electrocatalytic hydrogenation using a rhodium on carbon catalyst has been shown to effectively reduce pyridine to piperidine (B6355638) at ambient temperature and pressure. nih.gov The substrate scope for these hydrogenations can be broad, tolerating various functional groups, although chemoselectivity can be a challenge if other reducible groups are present. liverpool.ac.uk

In some cases, the methylthio group itself can be the target of reduction, although this is less common than transformations of the pyridine ring. For instance, the methylthio group at the C4 position of certain oxazoles can be removed using Raney nickel. organic-chemistry.org

Substitution Reactions of the Pyridine Core

The pyridine ring of this compound and its analogues can undergo various substitution reactions, allowing for the introduction of additional functional groups. The pyridine nitrogen can participate in alkylation or acylation reactions, further functionalizing the core structure. vulcanchem.com

Electrophilic substitution on the pyridine ring is also possible, although the electron-withdrawing nature of the nitrogen atom can make the ring less reactive than benzene (B151609). The position of substitution is influenced by the existing substituents. For example, in 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine, the pyridine core provides a site for potential electrophilic substitution. vulcanchem.com

Furthermore, nucleophilic aromatic substitution can occur on the pyridine ring, especially if there are good leaving groups present. The introduction of various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, onto halopyridines is a well-established method for synthesizing substituted pyridines. sci-hub.se These reactions can be highly regioselective, and their efficiency can be significantly enhanced by using microwave irradiation. sci-hub.se

Cross-Coupling and Cyclization Approaches to Complex Pyridine Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. tcichemicals.com Pyridine derivatives, including those bearing a methylthio group, can be functionalized for use in these powerful palladium-catalyzed reactions. mdpi.commdpi.com For a Suzuki coupling to occur, a halide or triflate group is typically required on one of the coupling partners. For example, 2-Fluoro-6-iodo-4-(methylthio)pyridine is a suitable substrate where the iodine atom can be selectively replaced via a Suzuki-Miyaura coupling reaction using a palladium catalyst and a boronic acid partner. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position while retaining the methylthio group at the 4-position.

The general conditions for Suzuki coupling involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or CsF), and a suitable solvent like 1,4-dioxane (B91453) or THF. mdpi.comgre.ac.uk While direct coupling at the methylthio group is not standard, its presence on the pyridine ring influences the electronic properties and can be a key functional handle in a multi-step synthesis. acs.org For instance, a methylthio-substituted phenyl group can be attached to a pyridine core via Suzuki coupling if the phenyl ring is appropriately halogenated. mdpi.com

The construction of fused heterocyclic systems containing a pyridine ring is a common strategy in medicinal and materials chemistry. Intramolecular cyclization reactions of appropriately substituted this compound derivatives can provide access to novel bicyclic and polycyclic scaffolds. thieme-connect.de For example, a 2-(phenylethynyl)pyridine bearing a carbonyl or masked carbonyl group at the 3-position can undergo intramolecular cyclization under basic conditions to yield fused systems like furo[3,4-b]pyridine or pyrrolo[3,4-b]pyridine derivatives. thieme-connect.de

While direct examples starting from this compound are specific to the designed precursors, the principle can be broadly applied. A reactive group, such as one containing a nitrile, can be tethered to the pyridine backbone. rsc.org Thermolysis can then induce a cyclization-elimination cascade, leading to the formation of a new fused ring, such as a 1,2,4-thiadiazole (B1232254) system. rsc.org Another approach involves the use of pyridinium (B92312) 1,4-zwitterions, which can act as four-atom synthons in formal [4+n] cyclization reactions to build fused five- and six-membered rings. nih.gov These strategies highlight the versatility of the pyridine core in constructing complex, fused architectures. nih.gov

Transition-metal catalysis offers powerful and efficient routes to complex pyridine-containing molecules through cyclization reactions. researchgate.net One of the most prominent methods is the [2+2+2] cycloaddition, where two alkyne molecules and a nitrile, such as one attached to a methylthio-pyridine scaffold, can combine to form a new, substituted pyridine ring. researchgate.netresearchgate.net This method provides a convergent approach to highly functionalized pyridine and bipyridine systems.

Furthermore, transition metals like palladium can catalyze C-H activation and functionalization, which can be harnessed for cyclization. nih.gov For example, a palladium catalyst can mediate the reaction between a pyridine and an alkene, leading to a cyclic intermediate that can then form the desired annulated product. nih.gov Copper catalysis has also been employed for the formal [4+1] annulation of diynes with isoxazoles to create pyrrolo[3,4-b]indoles, demonstrating the power of transition metals to mediate complex ring-forming cascades that could be adapted for pyridine synthesis. acs.org These advanced catalytic cycles provide access to diverse and complex molecular frameworks that would be challenging to assemble using traditional methods. acs.orguwa.edu.au

Synthesis of Specific Methylthio-Pyridine Derivatives and Scaffolds

The 2,2':6',2''-terpyridine (tpy) ligand and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions. The introduction of a methylthio group at the 4'-position of the terpyridine core modifies its electronic and steric properties, influencing the characteristics of the resulting metal complexes.

A highly efficient, two-step, one-pot synthesis for 4'-(methylthio)-2,2':6',2''-terpyridine (21) has been developed, which can be scaled to produce multigram quantities. orgsyn.orgrsc.org The synthesis begins with the reaction of the potassium enolate of 2-acetylpyridine (B122185) (14) with carbon disulfide, followed by methylation with methyl iodide, to form the α-oxo ketene (B1206846) dithioacetal, 3,3-bis(methylthio)-1-(2-pyridyl)propen-1-one (20). rsc.org This intermediate then reacts with another equivalent of the 2-acetylpyridine enolate. The crucial ring-closure step is achieved by adding ammonium (B1175870) acetate (B1210297) and heating in glacial acetic acid, affording the desired 4'-(methylthio)-2,2':6',2''-terpyridine in high yield (74–77%). orgsyn.orgrsc.org

Further functionalization has led to more complex terpyridine ligands. For example, 4′-(4-(methylthio)phenyl)-2,2′:6′,2″-terpyridine (L¹) and 4′-((4-(methylthio)phenyl)ethynyl)-2,2′:6′,2″-terpyridine (L²) have been synthesized and used to prepare ruthenium complexes. acs.org The synthesis of L² involves a Sonogashira coupling between 4'-triflyloxy-terpyridine (tpyOTf) and 4-ethynylthioanisole, catalyzed by Pd(PPh₃)₄. acs.org Additionally, quaternization of the terminal pyridine ring of a methylthio-terpyridine ligand has been used to create terpyridine-analogous (N,N,C)-tridentate ligands for the synthesis of cyclometalated ruthenium(II) complexes. acs.org

Table 2: Examples of Synthesized Terpyridine Derivatives with Methylthio Functionality

| Compound Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| 4'-(Methylthio)-2,2':6',2''-terpyridine | 2-Acetylpyridine, Carbon disulfide, Methyl iodide | Condensation / Cyclization | orgsyn.orgrsc.org |

| 4'-(4-(Methylthio)phenyl)-2,2':6',2''-terpyridine | (Not detailed in snippet) | (Not detailed in snippet) | acs.org |

| 4′-((4-(Methylthio)phenyl)ethynyl)-2,2′:6′,2″-terpyridine | 4'-Triflyloxy-terpyridine, 4-Ethynylthioanisole | Sonogashira Coupling | acs.org |

| N''-methyl-4'-methylthio-2,2':6',4''-terpyridinium | 4'-(Methylthio)-terpyridine derivative | Quaternization | acs.org |

Schiff Bases and Imine-Containing Methylthio-Pyridine Compounds

The synthesis of Schiff bases and imine-containing compounds derived from this compound and its analogues is a significant area of research, primarily due to their applications as versatile ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules. uomustansiriyah.edu.iqresearchgate.netgrowingscience.com The fundamental reaction for the formation of these compounds is the condensation of a primary amine with an aldehyde or a ketone, resulting in a carbon-nitrogen double bond (imine). youtube.com

A general and widely employed method involves the reaction of 4-(methylthio)benzaldehyde (B43086) with various primary amines. researchgate.netgrowingscience.com This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as methanol, often with a few drops of a catalytic acid like concentrated sulfuric acid to facilitate the dehydration process. researchgate.net The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. researchgate.net

For instance, a series of Schiff bases has been synthesized from 4-(methylthio)benzaldehyde and different substituted amines. researchgate.netgrowingscience.com The formation of the imine bond is confirmed through various spectroscopic techniques, including FT-IR, which shows the characteristic C=N stretching vibration, and ¹H NMR, which displays the signal for the azomethine proton (CH=N). researchgate.net

Another example is the synthesis of a tridentate Schiff base ligand, (S)-4-(methylthio)-2-((1-(pyridin-2-yl)ethylidene)amino)butanoic acid (HL), prepared through the condensation of 2-acetylpyridine with the amino acid methionine. uomustansiriyah.edu.iq This reaction highlights the versatility of using different carbonyl and amine precursors to generate structurally diverse imine-containing pyridine derivatives. uomustansiriyah.edu.iq

Furthermore, more complex imine-containing structures, such as (2,6-Bis(4-(4',5'-bis(methylthio)-[2,2'-bi(1,3-dithiolylidene)]-4-yl)aniline)-iminopyridine), have been synthesized. mdpi.com This was achieved by the Schiff base condensation of 2,6-diformylpyridine with a tetrathiafulvalene (B1198394) (TTF)-based aniline (B41778) derivative in ethanol (B145695) with a catalytic amount of acetic acid, followed by refluxing. mdpi.com Such compounds are of interest for their electroactive properties and potential applications in molecular electronics. mdpi.com

The following table summarizes the synthesis of various Schiff bases derived from methylthio-substituted aromatic aldehydes.

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| 4-(Methylthio)benzaldehyde and various amines | Schiff bases of 4-(methylthio)benzaldehyde derivatives | Methanol, reflux, 7-8 hr, 2-3 drops of conc. H₂SO₄ | 68-82 | growingscience.com |

| 4-(Methylthio)benzaldehyde and 3,5-dibromopyrazin-2-amine | (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine | Methanol, reflux | Not specified | researchgate.net |

| 2-Acetylpyridine and Methionine | (S)-4-(methylthio)-2-((1-(pyridin-2-yl)ethylidene)amino)butanoic acid | Not specified | Not specified | uomustansiriyah.edu.iq |

| 2,6-Diformylpyridine and (4-(6,7-dimethyldithio-tetrathiafulvalene)-aniline) | (2,6-Bis(4-(4',5'-bis(methylthio)-[2,2'-bi(1,3-dithiolylidene)]-4-yl)aniline)-iminopyridine) | Ethanol, 3 drops of acetic acid, reflux overnight | 94 | mdpi.com |

Synthesis of Acyl-Substituted Methylthio-Pyridines and Subsequent Reactions

The synthesis of acyl-substituted methylthio-pyridines provides key intermediates for the preparation of a variety of more complex heterocyclic compounds and pharmacologically active molecules. google.com A common strategy involves the condensation of a methylthio-substituted phenylacetonitrile (B145931) with a nicotinic ester derivative. google.com

For example, 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine is synthesized by reacting 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester in the presence of a strong base like an alkali metal alkoxide (e.g., sodium methoxide (B1231860) or potassium tert-butoxide). google.comvulcanchem.com This condensation is typically performed in a lower alcohol or an aromatic hydrocarbon solvent at elevated temperatures (60–110°C). vulcanchem.com The resulting product can then be isolated by acidification of the reaction mixture. vulcanchem.com

This acyl-substituted methylthio-pyridine derivative can undergo subsequent reactions. One important transformation is hydrolysis and decarboxylation to yield the corresponding acetylpyridine derivative. google.comvulcanchem.com This is often achieved by heating in an acidic medium, such as a mixture of hydrochloric acid and acetic acid, at temperatures ranging from 50 to 115°C. vulcanchem.com This step typically proceeds with high conversion rates. vulcanchem.com

Furthermore, the methylthio group in these acyl-pyridines can be oxidized to a methylsulfinyl or methylsulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. google.comvulcanchem.com This oxidation is a crucial step in the synthesis of certain pharmaceutical compounds, as the resulting sulfone derivatives can exhibit enhanced biological activity. vulcanchem.com

The following table outlines the synthesis and subsequent reactions of an acyl-substituted methylthio-pyridine.

| Starting Material | Reagents and Conditions | Product | Subsequent Reaction | Product of Subsequent Reaction | Reference |

| 4-(Methylthio)phenylacetonitrile and a 6-methylnicotinic ester | Alkali metal alkoxide, lower alcohol or aromatic hydrocarbon, 60–110°C | 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine | Hydrolysis and decarboxylation (e.g., HCl/acetic acid, 50–115°C) | 3-2-(4-(Methylthio)phenyl)acetylpyridine | google.comvulcanchem.com |

| 3-2-(4-(Methylthio)phenyl)acetylpyridine | Oxidation (e.g., H₂O₂, m-CPBA) | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | - | - | google.comvulcanchem.com |

Preparation of Precursors for Ligand Synthesis

The synthesis of precursors containing the this compound moiety is crucial for the development of novel ligands for coordination chemistry and materials science. These precursors are designed to have specific functional groups that allow for further reaction to form multidentate ligands.

One approach involves the synthesis of 4'-(4-(methylthio)phenyl)-2,2':6',2''-terpyridine (L1). acs.org This terpyridine ligand, which incorporates a methylthio-phenyl group, is synthesized through established literature methods. acs.org This precursor can then be used to prepare ruthenium(II) complexes, such as [Ru(L1)₂][PF₆]₂. acs.org The methylthio group in these ligands can serve as a potential coordination site or as a point for further functionalization.

Another strategy focuses on creating bidentate N,S ligands. For example, 2-(methylthio)ethyl-2-pyridine (mtep) and 2-(methylthio)methylpyridine (mtmp) have been synthesized and used to form heteroleptic cyclometallated ruthenium complexes. d-nb.info The synthesis of these precursors allows for the investigation of the coordination chemistry of N,S ligands with ruthenium, which is relevant for applications in photochemotherapy. d-nb.info

The synthesis of 2,6-bis[(5-methylthio-1,3,4-thiadiazol-2-ylthio)methyl]pyridine (L₁) provides another example of a precursor for a multidentate ligand. nih.gov This is achieved through the nucleophilic displacement reaction of 2-mercapto-5-methylthio-1,3,4-thiadiazole with 2,6-bis(chloromethyl)pyridine (B1207206) in the presence of triethylamine (B128534) in DMF at 90°C. nih.gov

The following table summarizes the preparation of various precursors for ligand synthesis.

| Precursor Name | Synthetic Method | Application | Reference |

| 4'-(4-(Methylthio)phenyl)-2,2':6',2''-terpyridine (L1) | Literature methods | Synthesis of Ru(II) complexes | acs.org |

| 2-(Methylthio)ethyl-2-pyridine (mtep) | Not specified | Synthesis of heteroleptic cyclometallated Ru complexes | d-nb.info |

| 2-(Methylthio)methylpyridine (mtmp) | Not specified | Synthesis of heteroleptic cyclometallated Ru complexes | d-nb.info |

| 2,6-Bis[(5-methylthio-1,3,4-thiadiazol-2-ylthio)methyl]pyridine (L₁) | Nucleophilic displacement reaction | Multidentate ligand for complexation | nih.gov |

Optimization of Reaction Conditions and Process Chemistry

Temperature Control and Stoichiometric Considerations for Reaction Yields and Purity

The optimization of reaction conditions, particularly temperature and stoichiometry, is critical for maximizing the yield and purity of this compound and its derivatives.

In the synthesis of Schiff bases, such as 4-[(pyridin-3-ylmethylene)amino]phenyldodecanoate, the reaction is typically carried out under reflux conditions. researchgate.net For example, the initial condensation of 3-pyridinecarbaldehyde and 4-aminophenol (B1666318) is performed in absolute ethanol under reflux for 3 hours. researchgate.net This elevated temperature is necessary to drive the dehydration reaction to completion.

Temperature also plays a vital role in cyclization reactions. For the synthesis of thiochromeno[4,3-b]pyridine derivatives, a systematic study of the reaction temperature showed a significant impact on the yield. nih.gov When the reaction was performed at 155 °C, the yield was 82%. Increasing the temperature to 165 °C and then to 170 °C resulted in improved yields of 91% and 93%, respectively, establishing 170 °C as the optimal temperature for this particular transformation. nih.gov

Stoichiometric control is equally important. In the synthesis of 2,6-bis[(5-methylthio-1,3,4-thiadiazol-2-ylthio)methyl]pyridine, a 2:1 molar ratio of 2-mercapto-5-methylthio-1,3,4-thiadiazole to 2,6-bis(chloromethyl)pyridine is used to ensure the complete substitution of both chloro groups. nih.gov Similarly, in the preparation of heteroleptic ruthenium complexes with bidentate N,S ligands, the stoichiometry of the ligand and the metal precursor is carefully controlled to achieve the desired coordination. d-nb.info

In the industrial synthesis of intermediates like 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine, precise control over the stoichiometry of the reactants (4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester) and the base is crucial for achieving high yields and minimizing byproduct formation. vulcanchem.com

The following table provides examples of optimized reaction conditions for the synthesis of this compound analogues.

| Reaction | Key Parameter | Optimized Condition | Effect on Yield/Purity | Reference |

| Synthesis of thiochromeno[4,3-b]pyridines | Temperature | 170 °C | Maximized yield to 93% | nih.gov |

| Synthesis of Schiff base 4-[(pyridin-3-ylmethylene)amino]phenyldodecanoate | Temperature | Reflux in absolute ethanol | Drives dehydration reaction to completion | researchgate.net |

Industrial Production Methods and Continuous Flow Processes

For the industrial-scale production of this compound and its derivatives, batch processes are often replaced by more efficient and safer continuous flow processes. Continuous flow chemistry offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents.

Industrial production methods for compounds like 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]pyridine often employ continuous flow reactors to improve yield and reduce reaction times. vulcanchem.com This approach helps to mitigate challenges such as byproduct formation, for instance, over-oxidation during sulfone synthesis, by allowing for controlled, continuous addition of reagents. vulcanchem.com

The synthesis of 1,4,6,7-tetrahydro-5H- acs.orgCurrent time information in Bangalore, IN.triazolo[4,5-c]pyridines, which are key intermediates for clinical candidates, has been successfully adapted to a two-step continuous-flow strategy. rsc.org This method allows for the safe use of potentially hazardous reagents like azides and provides a scalable and affordable alternative to batch synthesis. rsc.org Temperature control in the flow reactor was also found to be crucial for achieving regioselectivity in the cycloaddition step. rsc.org

The use of continuous flow systems is also beneficial for organometallic reactions, which are often employed in the synthesis of substituted pyridines. The preparation of ketones from organolithium or organomagnesium reagents and ester or amide acylating agents has been demonstrated in continuous flow, highlighting the potential for this technology in the industrial synthesis of complex pyridine derivatives. uni-muenchen.de

The table below highlights the advantages of continuous flow processes in the industrial production of this compound analogues.

| Process | Key Advantage | Example Application | Reference |

| Continuous Flow Synthesis | Enhanced yield and reduced reaction time | Industrial production of 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]pyridine | vulcanchem.com |

| Continuous Flow Synthesis | Safe handling of hazardous reagents | Synthesis of 1,4,6,7-tetrahydro-5H- acs.orgCurrent time information in Bangalore, IN.triazolo[4,5-c]pyridines using azides | rsc.org |

| Continuous Flow Synthesis | Precise temperature control for regioselectivity | Synthesis of 1,4,6,7-tetrahydro-5H- acs.orgCurrent time information in Bangalore, IN.triazolo[4,5-c]pyridines | rsc.org |

Coordination Chemistry and Ligand Design with 4 Methylthio Pyridine Scaffolds

4-(Methylthio)pyridine as a Ligand in Transition Metal Complexation

Derivatives of this compound are recognized as effective ligands for complexing a variety of transition metals. The presence of both a soft sulfur donor and a borderline nitrogen donor allows for diverse coordination behaviors, making these scaffolds valuable in constructing complex molecular architectures. ontosight.airasayanjournal.co.in The basic heterocyclic nature of the pyridine (B92270) ring, combined with the electronic influence of the methylthio substituent, dictates its reactivity and coordination potential. ontosight.ai

Chelation Properties and Coordination Modes of the Methylthio Group

The this compound moiety and its derivatives can coordinate to metal centers in several ways. While simple coordination often occurs through the pyridine nitrogen, the thioether sulfur atom can also participate in binding, leading to more complex structures. In derivatives like Schiff bases formed from 2-(methylthio)aniline (B147308) and pyridine-2-carboxaldehyde, the ligand acts in a tridentate fashion, binding to the metal through the pyridine nitrogen, the imine nitrogen, and the thioether sulfur atom. rasayanjournal.co.in

In other systems, the thioether group can act as a bridging unit. For instance, a pyridine and thioether co-supported triazole ligand has been shown to form a one-dimensional coordination polymer with silver(I) ions, where the ligand displays both chelate (via pyridine and triazole nitrogens) and bridging (via sulfur) coordination modes to form cyclic [Ag₄] clusters. mdpi.com This demonstrates the capacity of the methylthio group to link multiple metal centers, facilitating the formation of extended networks.

Electronic and Steric Influences on Metal Ion Coordination and Complex Stability

The electronic and steric properties of ligands are critical factors that determine the connectivity, geometry, and stability of metal complexes. nih.gov The methylthio group attached to the pyridine ring modifies its electronic and steric profile, which in turn influences its coordination behavior. ontosight.ai Generally, substituents on a pyridine ring can modulate the ligand field strength; electron-releasing groups, for example, can affect the spin state of a coordinated iron(II) center. acs.org

The size and shape of the ligand also play a crucial role. Steric crowding around the metal center, influenced by the bulk of the ligand, can define the final structural arrangement, leading to the formation of monomers, dimers, or coordination polymers. nih.gov For d¹⁰ metal ions like Zn(II) and Cd(II), which have flexible coordination environments, the ligand's steric and electronic properties are particularly influential in directing the final structure. nih.govcdnsciencepub.com

Synthesis and Structural Elucidation of Novel Metal Complexes

The synthesis of novel metal complexes using this compound and its derivatives has been actively explored. Researchers have successfully created and characterized a range of complexes with various transition metals, revealing diverse stoichiometries and geometries.

Complexation Studies with Diverse Metal Centers (e.g., Copper(I), Copper(II), Cobalt(II), Zinc(II), Cadmium(II), Palladium(II))

Complexation studies have been carried out with a wide array of metal ions. Schiff base ligands incorporating a methylthio-aniline and a pyridine fragment have been used to synthesize complexes with Copper(II), Cobalt(II), and Zinc(II). rasayanjournal.co.in Similarly, Copper(I) complexes with calix arene-based ligands bearing methylthioethyl and imidazole (B134444) groups have been synthesized as structural models for copper proteins. doi.org

Palladium(II) complexes have also been prepared with thioether-containing ligands for applications in catalysis and materials science. ias.ac.iniitd.ac.in Studies on Cadmium(II) have shown the formation of coordination polymers and discrete complexes, often exhibiting distorted octahedral geometries. rsc.orgscilit.comnih.gov The table below summarizes some of the reported metal complexes involving methylthio-pyridine or closely related scaffolds.

| Metal Ion | Ligand Type | Reference |

|---|---|---|

| Copper(II) | Schiff base of pyridine-2-carboxaldehyde and 2-(methylthio)aniline | rasayanjournal.co.in |

| Cobalt(II) | Schiff base of pyridine-2-carboxaldehyde and 2-(methylthio)aniline | rasayanjournal.co.in |

| Zinc(II) | Schiff base of pyridine-2-carboxaldehyde and 2-(methylthio)aniline | rasayanjournal.co.in |

| Copper(I) | Calix arene with imidazole and methylthioethyl groups | doi.org |

| Palladium(II) | Ligand with this compound units | ias.ac.in |

| Palladium(II) | Schiff base with thioxo and pyridyl groups | nih.gov |

| Cadmium(II) | 4-methylthiopyridine-2,6-dicarboxylic acid | acs.orgresearchgate.net |

| Cadmium(II) | Various pyridine derivatives | rsc.orgscilit.comnih.gov |

Characterization of Complex Stoichiometry and Geometries

The characterization of these complexes, often using single-crystal X-ray diffraction, reveals detailed information about their structure.

For the Schiff base complexes derived from pyridine-2-carboxaldehyde and 2-(methylthio)aniline, spectral and analytical data suggest that the Cu(II) and Co(II) complexes adopt a distorted octahedral geometry with a 1:2 metal-to-ligand ratio. rasayanjournal.co.in In contrast, the corresponding Zn(II) complex is proposed to have a tetrahedral geometry. rasayanjournal.co.in

In the case of a Palladium(II) complex with a thioether-containing ONS donor ligand, X-ray studies confirmed a square-planar geometry around the metal center. ias.ac.in Cobalt(II) complexes with the simpler 4-methylpyridine (B42270) ligand have been shown to form discrete octahedral structures. nih.gov Cadmium(II) complexes with various pyridine derivatives frequently form two-dimensional polymeric layers where the cadmium atom is in a distorted octahedral environment. rsc.org

| Metal Complex | Stoichiometry (Metal:Ligand) | Geometry | Reference |

|---|---|---|---|

| Cu(II)-Schiff Base | 1:2 | Octahedral | rasayanjournal.co.in |

| Co(II)-Schiff Base | 1:2 | Octahedral | rasayanjournal.co.in |

| Zn(II)-Schiff Base | 1:1 | Tetrahedral | rasayanjournal.co.in |

| Pd(II)-Thioether Ligand | 1:1 | Square-planar | ias.ac.in |

| Co(II) with 4-methylpyridine | 1:4 | Octahedral | nih.gov |

| Cd(II) with pyridine derivatives | - | Distorted Octahedral (in polymers) | rsc.org |

Metal-Organic Frameworks (MOFs) Incorporating Methylthio-Pyridine Linkers

The tunability of pyridine-based linkers makes them excellent candidates for the construction of metal-organic frameworks (MOFs). rsc.orgd-nb.info The introduction of functional groups like methylthio can impart specific properties to the resulting framework.

A notable example is a MOF constructed by reacting cadmium nitrate (B79036) with a novel ligand, 4-methylthiopyridine-2,6-dicarboxylic acid. acs.orgresearchgate.net This ligand combines the coordinating ability of the pyridine nitrogen and carboxylate oxygens with the functional methylthio group. acs.org The resulting cadmium-MOF exhibits a 5-connected, fnb-type uninodal net topology. acs.orgresearchgate.net This framework demonstrates good thermal, water, and pH stability. acs.org

Crucially, this methylthio-containing Cd-MOF functions as a luminescent sensor for the selective detection of heavy metal ions such as Cu²⁺, Hg²⁺, and Pb²⁺ in water through a luminescence quenching mechanism. acs.org The presence of thioether groups within the MOF structure is key to its function, highlighting how the strategic functionalization of pyridine linkers can lead to advanced materials with specific applications. researchgate.net

Design and Synthesis of Methylthio-Functionalized MOF Ligands (e.g., 4-methylthiopyridine-2,6-dicarboxylic acid)

The design of methylthio-functionalized ligands for MOF synthesis is centered on creating robust molecules that can coordinate with metal ions to form stable, porous frameworks. A prime example of such a ligand is 4-methylthiopyridine-2,6-dicarboxylic acid. acs.org The presence of the two carboxylic acid groups at the 2 and 6 positions of the pyridine ring provides strong coordination sites for metal ions, a common feature in the design of pyridinedicarboxylate-based MOF linkers. oist.jpresearchgate.net The methylthio group at the 4-position introduces a soft donor site, which can influence the resulting framework's properties and potential for post-synthetic modification.

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be achieved through various synthetic routes. oist.jp One-pot synthesis methods have been developed that allow for the construction of these important building blocks under mild conditions. researchgate.net For instance, a common strategy involves the reaction of pyruvates and aldehydes with an ammonium (B1175870) acetate (B1210297) source, catalyzed by a pyrrolidine-acetic acid system, to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives. researchgate.net This approach offers a versatile and efficient pathway to a range of substituted ligands for MOF synthesis.

In a specific example, the synthesis of a cadmium-based MOF (Cd-MOF) utilized a newly designed ligand, 4-methylthiopyridine-2,6-dicarboxylic acid. acs.org The reaction of this ligand with cadmium nitrate resulted in the formation of a stable, thiol-functionalized MOF. acs.org The design of this ligand, with its combination of hard carboxylate groups and a softer methylthio group, was instrumental in achieving a framework with notable stability and functional properties. acs.org

| Ligand | Synthesis Method | Key Features | Reference |

| 4-methylthiopyridine-2,6-dicarboxylic acid | Reaction of pyruvates and aldehydes with ammonium acetate | Two carboxylic acid groups for strong metal coordination; methylthio group for functionalization | acs.orgresearchgate.net |

| 4-Substituted pyridine-2,6-dicarboxylic acid derivatives | One-pot synthesis from pyruvates and aldehydes | Versatile route to a range of functionalized ligands | oist.jpresearchgate.net |

Structural Topology and Supramolecular Assembly in MOFs

The incorporation of this compound-based ligands into MOFs leads to the formation of diverse and intricate structural topologies. The final architecture of the MOF is a result of the interplay between the coordination preferences of the metal ion, the geometry of the organic ligand, and the influence of reaction conditions. The self-assembly process, driven by metal-ligand coordination bonds, directs the formation of well-organized, crystalline supramolecular structures. frontiersin.orgnih.gov

In the case of the Cd-MOF constructed from 4-methylthiopyridine-2,6-dicarboxylic acid and cadmium nitrate, the resulting framework exhibits a 5-connected, uninodal net topology. acs.orgresearchgate.net This specific topology, described with the point symbol {3³·4·6⁴·7²}, indicates a complex and highly connected network. acs.orgresearchgate.net The determination of such complex structures is made possible through single-crystal X-ray diffraction, a primary technique for the characterization of MOF crystal structures. rsc.org

The structural integrity and properties of the resulting MOFs are highly dependent on the nature of the organic linkers and the metal nodes. researchgate.netnih.gov The use of functionalized ligands like 4-methylthiopyridine-2,6-dicarboxylic acid allows for the rational design of MOFs with specific topologies and potential applications, for instance, in luminescent sensing of metal ions. acs.org

| MOF System | Ligand | Metal Ion | Resulting Topology | Key Structural Features | Reference |

| Cd-MOF | 4-methylthiopyridine-2,6-dicarboxylic acid | Cadmium (Cd²⁺) | 5-c net, fnb-type, uninodal net | {3³·4·6⁴·7²} point symbol | acs.orgresearchgate.net |

Catalytic Research Applications of 4 Methylthio Pyridine Derived Systems

General Catalytic Roles and Co-catalysis in Organic Transformations

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry and are widely used as ligands in catalysis. jscimedcentral.com They function as Lewis bases, coordinating to transition metal centers through the nitrogen atom's lone pair of electrons. jscimedcentral.com This coordination is often a critical step in activating the metal catalyst for subsequent transformations. nih.gov The 4-(Methylthio)pyridine structure, in particular, offers both a nitrogen atom for metal coordination and a methylthio group that can modulate the electronic properties of the pyridine ring. This dual functionality makes its derivatives valuable components in designing sophisticated catalytic systems. In many catalytic processes, pyridine-based ligands can influence reaction rates and selectivity. mdpi.com Their ability to be replaced by stronger Lewis bases and then restored after a reaction cycle is a key feature exploited in some catalytic applications, such as those involving iridium compounds. jscimedcentral.com

Metal-Terpyridine Complexes as Catalysts, including 4'-Methylthio-Terpyridine Systems

As a versatile NNN-tridentate ligand, 2,2':6',2''-terpyridine (tpy) and its derivatives are crucial in the development of catalysts for challenging chemical transformations. nih.gov These ligands form stable pincer-type complexes with a variety of transition metals, which have demonstrated significant catalytic reactivity in reactions like C-C bond formation. nih.gov

A notable and versatile derivative is 4'-methylthio-terpyridine, which can be synthesized in high yield. rsc.org Metal complexes based on terpyridine ligands, including iron-terpyridine systems, have proven to be valuable catalysts in numerous reactions due to their unique structural and electronic properties. nih.govrsc.org These complexes are not only used as homogeneous molecular catalysts but have also been incorporated into heterogeneous structures such as metal-organic layers (MOLs) and metal-organic frameworks (MOFs) to create recyclable and reusable catalysts for C-H activation reactions. semanticscholar.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions are essential for forming carbon-carbon bonds in modern organic synthesis. chemistryjournals.net The catalytic cycles typically involve key steps such as oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net Terpyridine ligands have played a significant role in the recent emergence of nickel as a cost-effective alternative to palladium in cross-coupling catalysis. mdpi.comdoaj.org

Mechanistic studies of nickel-terpyridine (Ni-tpy) catalyzed alkyl-alkyl cross-coupling reactions suggest a departure from the conventional Ni(0)/Ni(II) cycle. mdpi.com Evidence points towards a pathway involving a single electron transfer (SET) from a low-valent organonickel species to the alkyl halide, which generates an alkyl radical. mdpi.com This highlights the unique role of the terpyridine ligand in facilitating alternative reaction mechanisms. mdpi.comdoaj.org

The terpyridine ligand is often described as a "non-innocent" ligand and an electron-deficient π-receptor. nih.gov This characteristic is crucial for its catalytic function, as it allows the ligand to actively participate in the redox chemistry of the reaction. By accepting electron density from the metal center, the terpyridine ligand can stabilize various metal oxidation states, which is essential for the catalyst to complete its cycle and turn over effectively. nih.gov

This electron delocalization is evident in mono-reduced nickel-terpyridine complexes, which can be represented by multiple resonance forms. mdpi.com The ability of the terpyridine ligand to assist in single-electron processes has been observed in complexes with copper and palladium, further underscoring its role in promoting radical-based catalytic processes. nih.gov

Influence of Pyridine Nitrogen and Methylthio Group in Transition Metal-Mediated Transformations

In pyridine-based ligands, the nitrogen atom is a primary site for coordination with transition metals. This interaction is often strong and can be the initiating step for a catalytic cycle, as seen in various C-H functionalization reactions where the coordination of a palladium catalyst to the pyridyl nitrogen is essential. nih.gov The electronic nature of the pyridine ring, which is influenced by substituents, directly impacts the properties of the coordinated metal center.

The methylthio group at the 4-position of the pyridine ring in this compound primarily exerts an electronic effect. As an electron-donating group, it increases the electron density on the pyridine ring, which in turn can strengthen the sigma-donating ability of the pyridine nitrogen when it coordinates to a metal. This modulation of the ligand's electronic properties can be used to fine-tune the reactivity and stability of the resulting metal catalyst.

A compelling example of the pyridine nitrogen's direct involvement in a catalytic transformation is observed in the palladium-catalyzed hydrolysis of imines. mdpi.com In a study involving the Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, the expected coupled product was accompanied by the hydrolysis of the imine (C=N) bond. mdpi.comscilit.comnih.gov

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, revealed a crucial role for the pyridine moiety. mdpi.com The plausible mechanism involves the association of the palladium catalyst with the pyridine nitrogen of the Suzuki coupling product. This coordination increases the polarity of the imine linkage, making the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis. mdpi.com The study concluded that the presence of the pyridine ring was essential for this transition metal-catalyzed hydrolysis to occur. mdpi.com

Table 1: Products from the Palladium-Catalyzed Hydrolysis of Imine Linkages This table summarizes the types of products obtained and their yields as described in the case study.

| Product Class | Compound Examples | Yield |

| Hydrolyzed Imine Products | 5a–5k, 6a–6h | Good to Moderate |

| Schiff Base Starting Material | (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | 79% (Initial Synthesis) |

Advanced Characterization Techniques and Structural Analysis of 4 Methylthio Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Methylthio)pyridine, offering precise insights into the molecule's carbon-hydrogen framework and the electronic environment of the nitrogen heteroatom.

High-resolution NMR provides unambiguous evidence for the structure of this compound by mapping the chemical environment of each unique nucleus.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the methyl and pyridine (B92270) ring protons. The methyl (-SCH₃) protons typically appear as a sharp singlet in the upfield region (around δ 2.5 ppm), indicative of three equivalent protons shielded by the sulfur atom. The pyridine ring protons exhibit a characteristic splitting pattern for a 4-substituted pyridine, appearing as two sets of doublets in the downfield aromatic region. The protons at positions 2 and 6 (α to the nitrogen) are electronically equivalent and appear as one doublet, while the protons at positions 3 and 5 (β to the nitrogen) form another doublet. The deshielding effect of the electronegative nitrogen atom causes the α-protons to resonate at a higher chemical shift (further downfield) compared to the β-protons.

¹³C NMR: The carbon NMR spectrum provides complementary information. The methyl carbon signal appears in the upfield aliphatic region. The pyridine ring exhibits three distinct carbon signals. The carbon atom at position 4, directly attached to the electron-donating methylthio group, is significantly shielded and appears at a lower chemical shift compared to unsubstituted pyridine. The carbons at positions 2 and 6 (α-carbons) are the most deshielded due to the direct influence of the nitrogen atom, while the carbons at positions 3 and 5 (β-carbons) resonate at an intermediate chemical shift.

¹⁵N NMR: The ¹⁵N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For this compound, the nitrogen signal provides information about the electron density at the heteroatom. The methylthio group, being an electron-donating group, increases the electron density on the pyridine ring, which influences the shielding of the nitrogen nucleus. This data is crucial when comparing the electronic properties of this compound with other substituted pyridines. nih.govrsc.org

| Position | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -SCH₃ | ¹H | ~2.5 | Singlet | Represents the three equivalent methyl protons. |

| H-3, H-5 | ¹H | ~7.1-7.3 | Doublet | Protons meta to the nitrogen atom. |

| H-2, H-6 | ¹H | ~8.3-8.5 | Doublet | Protons ortho to the nitrogen atom, deshielded. |

| -SCH₃ | ¹³C | ~15-20 | - | Methyl carbon. |

| C-3, C-5 | ¹³C | ~120-125 | - | Carbons meta to the nitrogen. |

| C-2, C-6 | ¹³C | ~148-152 | - | Carbons ortho to the nitrogen. |

| C-4 | ¹³C | ~150-155 | - | Carbon attached to the methylthio group. |

While standard 1D NMR is sufficient for basic structural assignment, advanced 2D NMR techniques can probe more subtle molecular features, such as spatial relationships and weak interactions.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can be used to identify protons that are close in space, even if they are not directly bonded. For this compound, a NOESY experiment could confirm the substitution pattern by showing spatial correlation between the methyl protons and the adjacent ring protons at positions 3 and 5. It is also a powerful tool for studying how this compound molecules self-associate or interact with other molecules in solution.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion rates. It can be employed to study the formation of aggregates or complexes involving this compound by observing changes in its diffusion coefficient upon interaction with other molecules.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is a vital analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to further confirm molecular structure. libretexts.org

Coupling chromatography with mass spectrometry (GC-MS or LC-MS) allows for the separation of this compound from impurities before its introduction into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. This technique is highly effective for assessing the purity of volatile compounds like this compound. The resulting mass spectrum provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₆H₇NS), the molecular weight is approximately 125.19 g/mol . nist.gov The fragmentation pattern observed under electron ionization (EI) conditions is a unique fingerprint that can be used for identification by comparison with spectral libraries. nist.govhmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile compounds or those that are thermally unstable. It separates components in the liquid phase before they are ionized and detected by the mass spectrometer. LC-MS is also a powerful tool for purity analysis and can confirm the molecular weight of this compound, typically by observing the protonated molecular ion [M+H]⁺ in the mass spectrum.

| Parameter | Technique | Expected Value (m/z) | Notes |

|---|---|---|---|

| Molecular Ion (M⁺) | GC-MS (EI) | 125 | Corresponds to the exact molecular mass of the molecule. nist.gov |

| Protonated Molecule [M+H]⁺ | LC-MS (ESI) | 126 | Observed under soft ionization conditions. |

| Major Fragment | GC-MS (EI) | 82 | Potential loss of the -SCH₃ group, resulting in a pyridyl cation fragment. |

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₇NS), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental measurement via HR-ESIMS that matches this theoretical value provides definitive confirmation of the molecular formula. researchgate.net

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁺ | C₆H₇NS | 125.02992 | Monoisotopic mass of the neutral molecule. chemspider.com |

| [M+H]⁺ | C₆H₈NS⁺ | 126.03720 | Expected mass for the protonated molecule in HR-ESIMS. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule. The resulting spectra provide a characteristic fingerprint and are excellent for identifying the functional groups present. pw.edu.pl

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The vibrations corresponding to the C=C and C=N bonds of the pyridine ring are found in the 1600-1400 cm⁻¹ region. msesupplies.com The C-H bending vibrations of the methyl group are also identifiable. The C-S stretching vibration, which is characteristic of the thioether group, is expected to appear as a weaker band in the fingerprint region, typically around 700-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring breathing modes, which are often strong and sharp, are particularly prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net The symmetric vibrations of the aromatic ring are usually strong in Raman spectra, making it a useful technique for analyzing the pyridine core of the molecule. dtic.mil

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | IR, Raman | Characteristic of sp³ C-H bonds. |

| Pyridine Ring Stretch (C=C, C=N) | 1610-1570, 1500-1400 | IR, Raman | Multiple bands are characteristic of the aromatic ring. |

| Ring Breathing Mode | ~1000 | Raman (strong) | A sharp and intense peak typical for pyridine rings. researchgate.net |

| C-S Stretch | 700-600 | IR (weak), Raman | Characteristic of the thioether functional group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the context of this compound and related structures, specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of its constituent bonds.

The aromatic C-H stretching vibrations in pyridine derivatives typically appear in the region of 3150-3000 cm⁻¹. pw.edu.pl The formation of quaternary salts can cause shifts in these bands. pw.edu.pl For instance, the strong band of pyridine at 3037 cm⁻¹ may shift to higher frequencies upon quaternization. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1650-1400 cm⁻¹ range. pw.edu.pl Aromatic hydrocarbons, in general, show characteristic absorptions for carbon-carbon stretching in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

The presence of the methylthio group introduces additional characteristic bands. The C-H stretching of the methyl group is expected in the 3000-2850 cm⁻¹ range. vscht.cz The C-S stretching vibration typically occurs in the fingerprint region and can be more difficult to assign definitively without comparative studies.

Table 1: Characteristic FT-IR Absorption Bands for Pyridine and Related Moieties

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3150-3000 pw.edu.pl |

| Pyridine Ring | C=C, C=N Stretching | 1650-1400 pw.edu.pl |

| Aromatic C=C | Stretching | 1600-1585, 1500-1400 vscht.cz |

| Alkane C-H | Stretching | 3000-2850 vscht.cz |

| C-H (in-plane) | Bending | 1250-1000 vscht.cz |

Raman Spectroscopy for Specific Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It is based on the inelastic scattering of monochromatic light. cardiff.ac.uk Analysis of the Raman spectrum of 4-methyl pyridine, a closely related compound, reveals several distinct crystal phases at different temperatures, each with unique vibrational modes. researchgate.net

For pyridine-containing molecules, specific Raman shifts can be correlated with charge-transfer events and changes in molecular properties. nih.gov For example, the formation of a dative bond, as in a pyridine-borane complex, leads to significant shifts to higher frequencies for some of pyridine's vibrational modes. nih.gov While specific Raman data for this compound is not detailed in the provided search results, the principles of Raman spectroscopy suggest that the C-S bond and the symmetric vibrations of the pyridine ring would yield characteristic signals. youtube.com The analysis of rotational constants from the Raman spectrum can also provide information about the molecule's moment of inertia and bond lengths. youtube.com

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the arrangement of atoms within a crystalline solid. nist.gov By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the three-dimensional structure of the molecule and its packing in the crystal lattice. mdpi.com

Beyond the individual molecular structure, single-crystal X-ray diffraction also provides crucial information about how molecules are arranged in the crystal lattice. This includes the study of various non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds and π-π stacking. redalyc.org

In pyridine-containing compounds, C—H⋯N interactions are a common feature, where a hydrogen atom attached to a carbon atom interacts with the nitrogen atom of a neighboring pyridine ring. nih.gov The presence of pyridine and benzene (B151609) rings can also lead to the formation of π–π stacking interactions. nih.gov Furthermore, C-H...π interactions, where a C-H bond interacts with the π-electron system of an aromatic ring, play a significant role in the crystal packing of many organic compounds. rsc.org In some cases, intermolecular contacts involving sulfur, such as N–H⋯S hydrogen bonds, can be the dominant forces in the crystal architecture. rsc.org The analysis of these weak interactions is crucial for understanding the supramolecular chemistry of this compound compounds. nih.gov

Electronic Spectroscopy and Electrochemical Characterization

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of light.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy levels. uzh.chshu.ac.uk The absorption of UV or visible radiation by organic molecules is typically restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

For molecules containing π bonds, such as the pyridine ring in this compound, π → π* transitions are common. uzh.ch These transitions involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital and are usually strong. uzh.ch Additionally, the presence of heteroatoms with lone pairs of electrons, like the sulfur and nitrogen in this compound, allows for n → π* transitions. uzh.ch In these transitions, an electron from a non-bonding orbital is promoted to a π anti-bonding orbital. uzh.ch These transitions generally require less energy (occur at longer wavelengths) than π → π* transitions. uzh.ch The specific wavelengths of absorption provide valuable information about the electronic structure and conjugation within the molecule. libretexts.org

Table 2: Common Electronic Transitions in UV-Visible Spectroscopy

| Transition Type | Description | Typical Chromophores |

|---|---|---|

| σ → σ* | Electron promoted from a σ bonding to a σ anti-bonding orbital. libretexts.org | Alkanes |

| n → σ* | Electron promoted from a non-bonding to a σ anti-bonding orbital. uzh.ch | Compounds with lone pairs (e.g., amines, ethers, thiols) |

| π → π* | Electron promoted from a π bonding to a π anti-bonding orbital. uzh.chshu.ac.uk | Alkenes, alkynes, aromatic compounds |

| n → π* | Electron promoted from a non-bonding to a π anti-bonding orbital. uzh.chshu.ac.uk | Compounds with both lone pairs and π bonds (e.g., carbonyls, pyridines) |

Cyclic Voltammetry for Redox Properties and Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of a compound. It provides insights into the potentials at which a molecule is oxidized or reduced and can shed light on the stability of the resulting species. For pyridine derivatives, CV is instrumental in understanding how different substituents on the pyridine ring modulate its electronic properties and electrochemical reactivity. unimi.it

In the context of this compound, a CV study would investigate the oxidation and reduction processes involving both the pyridine ring and the methylthio substituent. The pyridine ring, being electron-deficient, can undergo reduction. The methylthio group (-SCH₃), typically considered an electron-donating group, would be expected to influence the reduction potential of the pyridine ring. Furthermore, the sulfur atom in the methylthio group is a potential redox center, susceptible to oxidation to form the corresponding sulfoxide (B87167) or sulfone.

The electrochemical behavior of pyridine derivatives is known to be sensitive to the electrode material and solvent conditions. wpmucdn.com A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe the resulting currents as the molecule is oxidized and reduced at the working electrode surface. The resulting voltammogram, a plot of current versus potential, would reveal the anodic (oxidation) and cathodic (reduction) peak potentials. These processes can be reversible, quasi-reversible, or irreversible, providing further information about the kinetics of electron transfer and the stability of the electrochemically generated species. mdpi.com

While specific experimental data for this compound is not detailed in the available literature, computational studies on other pyridine derivatives illustrate how redox potentials can be calculated and how they correlate with the electronic nature of substituents. mdpi.com These studies provide a framework for predicting the electrochemical behavior of new derivatives.

Table 1: Illustrative Calculated Standard Redox Potentials for Substituted Pyridine Derivatives in Water (Note: This table presents data for various pyridine derivatives to illustrate the type of information obtained via electrochemical analysis and is not experimental data for this compound).

| Derivative | Substituent(s) | Calculated E⁰ / V vs. SHE |

| Derivative 1 | Electron-donating groups | -0.85 |

| Derivative 2 | Electron-withdrawing groups | -0.60 |

| Derivative 3 | Combination of groups | -0.72 |

| Derivative 4 | Halogen substituents | -0.65 |

| Data derived from computational studies on various pyridine derivatives to demonstrate substituent effects. mdpi.com |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy) for Material Interface Studies

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material's surface. wikipedia.org This makes it exceptionally useful for studying thin films, adsorbed molecular layers, and the surface chemistry of materials where this compound might be utilized, for instance, as a ligand on a metal surface or as a component in a functional polymer film. researchgate.net

An XPS analysis of this compound involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. libretexts.org The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was emitted and is also sensitive to the local chemical environment (i.e., the oxidation state and bonding partners of the atom). caltech.edu

For a surface containing this compound, XPS analysis would provide:

Elemental Composition: Survey scans would confirm the presence of Carbon (C), Nitrogen (N), and Sulfur (S), along with other elements present on the substrate surface.

Chemical State Information: High-resolution scans of the C 1s, N 1s, and S 2p regions would yield detailed chemical state information. The S 2p spectrum is particularly informative, as the binding energy can distinguish between the sulfide (B99878) in the methylthio group (~163-165 eV), a sulfoxide (~166-168 eV), or a sulfone (~168-170 eV), which are potential oxidation products. The N 1s spectrum would provide information on the chemical state of the pyridine nitrogen, indicating its coordination or protonation state. The C 1s spectrum can be deconvoluted to identify carbon atoms in different environments, such as C-S, C-C, and C=N bonds.

This ability to probe the chemical state is a powerful feature of XPS, allowing for the direct observation of chemical reactions, degradation, or bonding interactions at a material's interface. caltech.edu

Table 2: Expected Core Level Binding Energies for this compound in XPS Analysis (Note: These are typical binding energy ranges for the specified functional groups and serve as a reference for what would be expected in an experimental XPS spectrum of the compound).

| Core Level | Functional Group | Expected Binding Energy (eV) |

| S 2p | C-S -C (Thioether/Sulfide) | 163.0 - 165.0 |

| N 1s | Pyridinic N itrogen | 398.5 - 400.0 |

| C 1s | C -S / C -H / C -C | 284.5 - 285.5 |

| C 1s | C =N (in Pyridine Ring) | 285.5 - 286.5 |

| Binding energy ranges are based on established values from XPS databases and literature. caltech.edu, caltech.edu |

Theoretical and Computational Chemistry Applied to 4 Methylthio Pyridine Systems

Density Functional Theory (DFT) Calculations